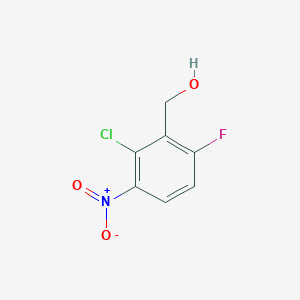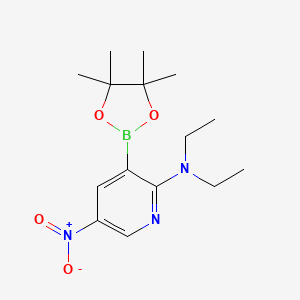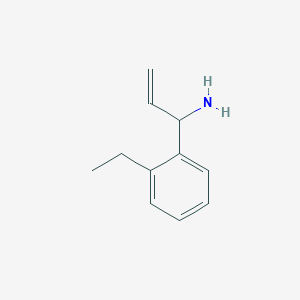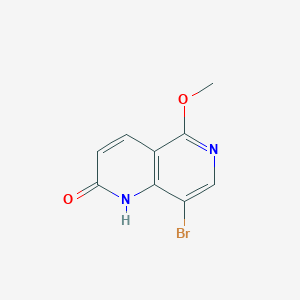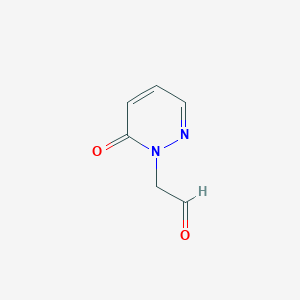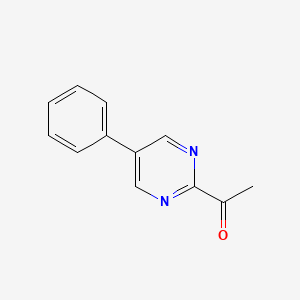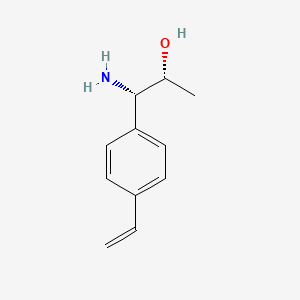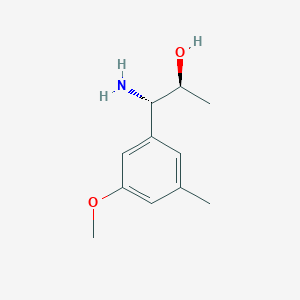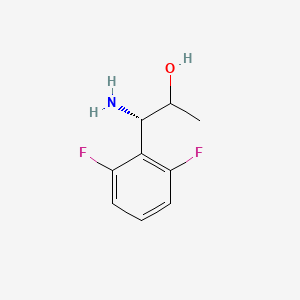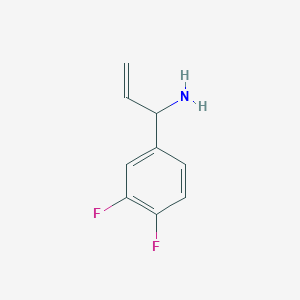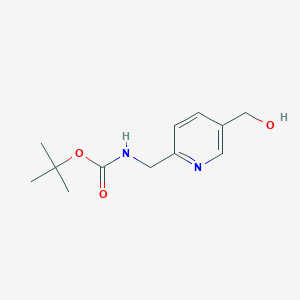
tert-Butyl((5-(hydroxymethyl)pyridin-2-yl)methyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl((5-(hydroxymethyl)pyridin-2-yl)methyl)carbamate: is a chemical compound with the molecular formula C11H16N2O3. It is known for its unique structure, which includes a pyridine ring substituted with a hydroxymethyl group and a tert-butyl carbamate group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl((5-(hydroxymethyl)pyridin-2-yl)methyl)carbamate typically involves the reaction of 5-(hydroxymethyl)pyridine-2-carboxylic acid with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl((5-(hydroxymethyl)pyridin-2-yl)methyl)carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The pyridine ring can be reduced to form a piperidine ring.
Substitution: The hydroxymethyl group can be substituted with other functional groups such as halides or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Reagents such as thionyl chloride (SOCl2) or alkyl halides can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of 5-(carboxymethyl)pyridine-2-ylcarbamate.
Reduction: Formation of tert-butyl((5-(hydroxymethyl)piperidin-2-yl)methyl)carbamate.
Substitution: Formation of tert-butyl((5-(halomethyl)pyridin-2-yl)methyl)carbamate.
Scientific Research Applications
Chemistry: In chemistry, tert-Butyl((5-(hydroxymethyl)pyridin-2-yl)methyl)carbamate is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is used as a probe to study enzyme activity and protein-ligand interactions. Its ability to form stable complexes with metal ions makes it useful in studying metalloproteins and metalloenzymes .
Medicine: Its ability to interact with biological targets such as enzymes and receptors makes it a promising lead compound for the development of new therapeutics .
Industry: In industry, this compound is used as an intermediate in the production of agrochemicals, pharmaceuticals, and specialty chemicals. Its stability and reactivity make it suitable for various industrial processes .
Mechanism of Action
The mechanism of action of tert-Butyl((5-(hydroxymethyl)pyridin-2-yl)methyl)carbamate involves its interaction with specific molecular targets such as enzymes and receptors. The hydroxymethyl group can form hydrogen bonds with amino acid residues in the active site of enzymes, while the pyridine ring can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of the target enzyme or receptor, leading to the desired biological effect .
Comparison with Similar Compounds
- tert-Butyl((5-bromopyridin-2-yl)methyl)carbamate
- tert-Butyl((5-chloropyridin-2-yl)methyl)carbamate
- tert-Butyl((5-methylpyridin-2-yl)methyl)carbamate
Comparison: tert-Butyl((5-(hydroxymethyl)pyridin-2-yl)methyl)carbamate is unique due to the presence of the hydroxymethyl group, which allows for additional hydrogen bonding interactions compared to its analogs with halogen or methyl substituents. This can enhance its binding affinity and specificity for certain biological targets, making it a more potent and selective compound in various applications .
Properties
CAS No. |
1204738-23-7 |
|---|---|
Molecular Formula |
C12H18N2O3 |
Molecular Weight |
238.28 g/mol |
IUPAC Name |
tert-butyl N-[[5-(hydroxymethyl)pyridin-2-yl]methyl]carbamate |
InChI |
InChI=1S/C12H18N2O3/c1-12(2,3)17-11(16)14-7-10-5-4-9(8-15)6-13-10/h4-6,15H,7-8H2,1-3H3,(H,14,16) |
InChI Key |
LCPPNIUPRWNAHD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=NC=C(C=C1)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


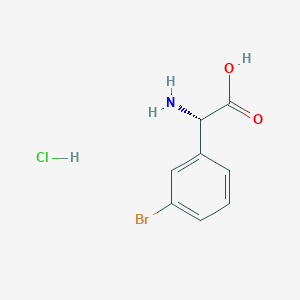
![cis-3,5-Dimethyl-2,3,4,5-tetrahydro-1H-pyrido[3,4-E][1,4]diazepine](/img/structure/B13041643.png)
![Ethyl 3-amino-5-methoxy-4,5,6,7-tetrahydrobenzo[B]thiophene-2-carboxylate](/img/structure/B13041655.png)
